molecular formula C8H8N2O2 B112460 8-Amino-2H-1,4-benzoxazin-3(4H)-one CAS No. 321126-82-3

8-Amino-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B112460
M. Wt: 164.16 g/mol
InChI Key: ACJWMXHKIDYANL-UHFFFAOYSA-N
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Description

8-Amino-2H-1,4-benzoxazin-3(4H)-one (A-2BOA) is a naturally occurring compound found in several plant species, including maize, wheat, rye, and barley. A-2BOA is a member of the benzoxazinone (BXN) family of compounds and is an important secondary metabolite in these plants. It is known to play a role in the defense of plants against pests and pathogens, as well as in the regulation of plant growth and development. A-2BOA has also been found to have significant biotechnological applications, including its use as a herbicide, insecticide, and fungicide.

Scientific Research Applications

Allelochemical Properties and Synthesis

  • Allelochemical Uses and Synthesis Methods : Benzoxazinones, including derivatives of 8-Amino-2H-1,4-benzoxazin-3(4H)-one, are known for their allelopathic properties, such as phytotoxic, antimicrobial, antifungal, and insecticidal effects. These compounds are often isolated from plants like maize and rye. Methods for their synthesis have been developed to facilitate research and potential agronomic applications (Macias et al., 2006).

Ecological Role and Bioactivity

  • Bioactivity and Ecological Implications : Extensive research on the isolation, synthesis, and degradation dynamics of benzoxazinones has revealed their significant bioactivity, including phytotoxic and antifungal properties. These findings have led to discussions about their role in plant defense mechanisms and potential as natural herbicide models (Macias et al., 2009).

Synthetic Applications

  • Novel Synthetic Methodologies : Synthesis of benzoxazinone derivatives, including 8-Amino-2H-1,4-benzoxazin-3(4H)-one, has been explored. New methodologies have been employed to synthesize various analogues, providing valuable insights for further research and development in medicinal chemistry (Kluge & Sicker, 1996).

Phytotoxicity and Herbicide Models

  • Structure-Activity Relationships and Herbicide Potential : Studies have been conducted on the phytotoxic effects of benzoxazinones, including their degradation products and synthetic analogues, to understand their ecological roles and propose new herbicide models based on their structures (Macias et al., 2005).

Biomedical Applications

  • Antimicrobial and Antioxidant Properties : Some derivatives of 1,4-benzoxazinone have shown promising antimicrobial and antioxidant activities, which have implications in the development of pharmaceuticals (Mhmood et al., 2020).
  • Neuroprotective Antioxidants : Synthesized 8-amino-1,4-benzoxazine derivatives have been examined for their neuroprotective activity, showing potential as antioxidants in neuronal cell cultures (Largeron et al., 1999).

properties

IUPAC Name

8-amino-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWMXHKIDYANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469098
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-2H-1,4-benzoxazin-3(4H)-one

CAS RN

321126-82-3
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-2H-1,4-benzoxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Intermediate 57 (326 mg, 1.4 mmol) was dissolved in EtOH, then Pd/C (0.03 g) was added. The mixture was hydrogenated under H2 for 4 h at 50° C. The reaction mixture was filtered over Hyflo and the filtrate was concentrated in vacuo to give 8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 58) (83%) as a brown solid, which was used in the next step without any further purification.
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step Two

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